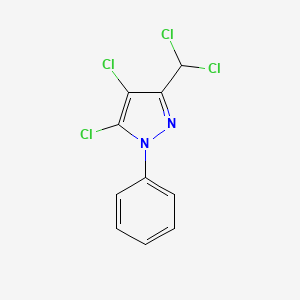
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a dichloromethyl group at position 3, and a phenyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 1,3-dichloroacetone with phenylhydrazine in the presence of a base can yield the desired pyrazole compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The dichloromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrazole compounds.
Applications De Recherche Scientifique
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-3-trichloromethylisothiazole: Similar in structure but contains an isothiazole ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains a benzoquinone ring and is known for its oxidizing properties.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring and is used in therapeutic applications.
Uniqueness
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is unique due to its specific substitution pattern and the presence of both a dichloromethyl group and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
18767-09-4 |
|---|---|
Formule moléculaire |
C10H6Cl4N2 |
Poids moléculaire |
296.0 g/mol |
Nom IUPAC |
4,5-dichloro-3-(dichloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H6Cl4N2/c11-7-8(9(12)13)15-16(10(7)14)6-4-2-1-3-5-6/h1-5,9H |
Clé InChI |
XEEFGPTZKKCRMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
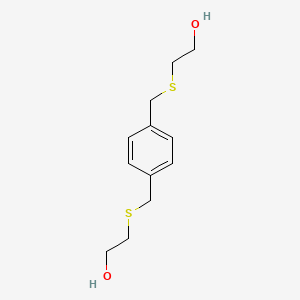
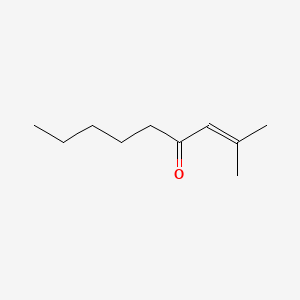

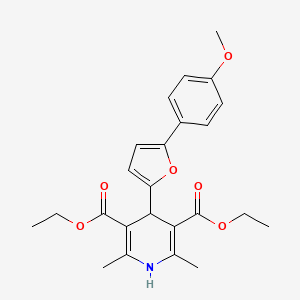

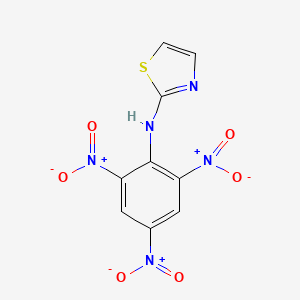

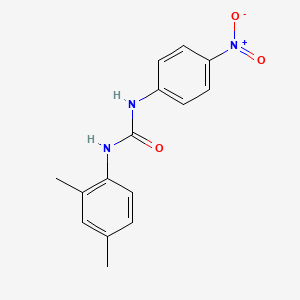
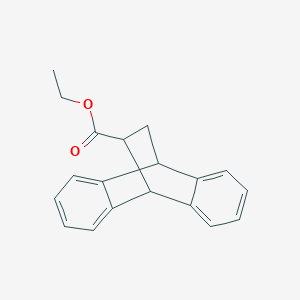


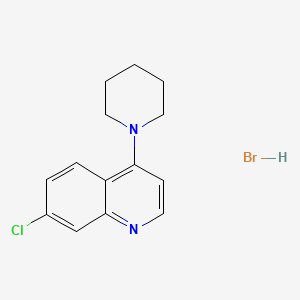
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
